molecular formula C6H10O2S6 B154371 Bis(ethoxythiocarbonyl) tetrasulfide CAS No. 1851-71-4

Bis(ethoxythiocarbonyl) tetrasulfide

Cat. No. B154371
CAS RN: 1851-71-4
M. Wt: 306.5 g/mol
InChI Key: AEQAMCGEBHCRLA-UHFFFAOYSA-N
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Description

Bis(ethoxythiocarbonyl) tetrasulfide (BETTS) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BETTS is a sulfur-containing compound that is used in a variety of research applications, including organic synthesis, materials science, and biochemistry. In

Scientific Research Applications

Bis(ethoxythiocarbonyl) tetrasulfide has a wide range of scientific research applications, including its use in organic synthesis as a sulfur transfer reagent. Bis(ethoxythiocarbonyl) tetrasulfide can also be used in materials science as a precursor for the synthesis of metal sulfide nanoparticles. In biochemistry, Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have potential applications in the development of new drugs, as well as in the study of protein structure and function.

Mechanism Of Action

Bis(ethoxythiocarbonyl) tetrasulfide works by transferring a sulfur atom to a target molecule. This transfer can occur through a variety of mechanisms, including nucleophilic substitution and radical transfer. Bis(ethoxythiocarbonyl) tetrasulfide has been shown to be an effective sulfur transfer reagent in a variety of reactions, including the synthesis of thioesters and thioethers.

Biochemical And Physiological Effects

Bis(ethoxythiocarbonyl) tetrasulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Bis(ethoxythiocarbonyl) tetrasulfide can inhibit the growth of cancer cells and induce apoptosis. Bis(ethoxythiocarbonyl) tetrasulfide has also been shown to have anti-inflammatory properties, as well as the ability to inhibit the activity of certain enzymes.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Bis(ethoxythiocarbonyl) tetrasulfide in lab experiments is its high reactivity and selectivity. Bis(ethoxythiocarbonyl) tetrasulfide is also relatively easy to synthesize and handle in the lab. However, one limitation of using Bis(ethoxythiocarbonyl) tetrasulfide is that it can be toxic to cells at high concentrations. Additionally, Bis(ethoxythiocarbonyl) tetrasulfide can be difficult to purify, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Bis(ethoxythiocarbonyl) tetrasulfide. One area of interest is the development of new synthetic methods for Bis(ethoxythiocarbonyl) tetrasulfide that are more efficient and environmentally friendly. Another area of research is the study of Bis(ethoxythiocarbonyl) tetrasulfide in vivo, including its potential use as a therapeutic agent. Additionally, there is interest in exploring the use of Bis(ethoxythiocarbonyl) tetrasulfide in the development of new materials, such as sensors and catalysts.

Synthesis Methods

Bis(ethoxythiocarbonyl) tetrasulfide can be synthesized through a variety of methods, including the reaction of carbon disulfide with ethanethiol in the presence of sodium hydroxide. This reaction produces sodium ethanethiolate, which can be reacted with ethyl chloroformate to produce Bis(ethoxythiocarbonyl) tetrasulfide. Other methods for synthesizing Bis(ethoxythiocarbonyl) tetrasulfide include the reaction of carbon disulfide with sodium ethoxide, as well as the reaction of carbon disulfide with ethyl chloroacetate in the presence of sodium hydroxide.

properties

CAS RN

1851-71-4

Product Name

Bis(ethoxythiocarbonyl) tetrasulfide

Molecular Formula

C6H10O2S6

Molecular Weight

306.5 g/mol

IUPAC Name

O-ethyl (ethoxycarbothioyltetrasulfanyl)methanethioate

InChI

InChI=1S/C6H10O2S6/c1-3-7-5(9)11-13-14-12-6(10)8-4-2/h3-4H2,1-2H3

InChI Key

AEQAMCGEBHCRLA-UHFFFAOYSA-N

SMILES

CCOC(=S)SSSSC(=S)OCC

Canonical SMILES

CCOC(=S)SSSSC(=S)OCC

Other CAS RN

1851-71-4

Origin of Product

United States

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